molecular formula C14H13F3N2OS B2991161 2-(isopropylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 685107-82-8

2-(isopropylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No. B2991161
CAS RN: 685107-82-8
M. Wt: 314.33
InChI Key: FAAMWBXEJRUGDN-UHFFFAOYSA-N
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Description

The compound is a pyrimidinone derivative with an isopropylsulfanyl group, a phenyl group, and a trifluoromethyl group . The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethylation of carbon-centered radical intermediates is a common method used in the synthesis of similar compounds . An efficient trifluoromethylation of 2-isocyanobiaryls was developed through constant current electrolysis, employing sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethyl source .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a pyrimidinone core with the isopropylsulfanyl, phenyl, and trifluoromethyl groups attached at the 2, 3, and 6 positions, respectively .


Chemical Reactions Analysis

Trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials . The trifluoromethyl group can be incorporated into organic motifs via transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Trifluoromethyl groups are known to enhance the lipophilicity and metabolic stability of compounds .

Scientific Research Applications

Photoredox Catalysis

This compound can participate in photoredox catalysis processes, which are crucial in organic synthesis . The trifluoromethyl group enhances the compound’s ability to undergo electron transfer reactions under visible light without the need for a photoredox catalyst. This application is significant in synthesizing various organosulfur compounds, which have broad uses in pharmaceuticals and materials science.

Redox Potential Studies

The redox potentials of trifluoromethyl-containing compounds like this one are essential for understanding trifluoromethylation reactions . These reactions are pivotal in drug development, agrochemicals, and functional materials. By studying the redox potentials, researchers can gain insights into the mechanistic aspects of these reactions, which is valuable for designing new compounds with desired properties.

Chalcogenation Reactions

Chalcogenation: , particularly sulfenylation and selenylation , of pyrimidinone derivatives, is another application area . The compound can be used to introduce sulfur or selenium atoms into organic molecules, creating derivatives with potential biological activities, such as enzyme inhibition or receptor antagonism.

Therapeutic Potential

Compounds with a pyrimidinone core, including derivatives of our compound of interest, have shown therapeutic potential . They are present in drugs and have been studied for new therapies. The pyrimidinone moiety is especially relevant in the development of treatments for various diseases, including cancer and arthritis.

Safety And Hazards

While specific safety data for this compound is not available, compounds with similar structures may be flammable and harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The trifluoromethyl group has seen enormous growth in its incorporation into organic motifs over the last decade . Future research will likely continue to explore the use of trifluoromethylation in the synthesis of new pharmaceuticals, agrochemicals, and materials .

properties

IUPAC Name

3-phenyl-2-propan-2-ylsulfanyl-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2OS/c1-9(2)21-13-18-11(14(15,16)17)8-12(20)19(13)10-6-4-3-5-7-10/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAMWBXEJRUGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC(=CC(=O)N1C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(isopropylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

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